N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-3-7-18-8-4-14)19-9-10-21-12-15(11-20-21)13-1-5-17-6-2-13/h1-8,11-12H,9-10H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTRRNAEMKDYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Structural Disconnections
The target molecule dissects into three modular components:
- Pyrazole core substituted at position 4 with pyridin-4-yl.
- Ethyl linker bridging the pyrazole’s 1-position to an amine.
- Pyridine-4-carboxamide terminus.
Retrosynthetically, the molecule suggests convergent routes prioritizing pyrazole ring formation followed by sequential functionalization of the ethyl spacer and carboxamide group.
Regiochemical Considerations
Pyrazole synthesis via 1,3-diketone cyclocondensation inherently positions substituents at C3 and C5, necessitating post-synthetic modification for C4 substitution. Alternatively, cross-coupling at C4 after pyrazole formation offers regioselectivity, as demonstrated in palladium-catalyzed Suzuki-Miyaura reactions.
Pyrazole Ring Construction
Cyclocondensation of 1,3-Dicarbonyl Precursors
Reaction of hydrazine derivatives with 1,3-diketones or β-keto esters remains the most direct route to pyrazoles. For example, methyl 3-oxo-2-(pyridin-4-yl)propanoate reacts with hydrazine hydrate in ethanol under reflux to yield 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate, though this method places substituents at C3 and C5 rather than C4.
Limitations and Workarounds
To achieve C4 substitution, pre-functionalized diketones or post-synthetic cross-coupling is required. Patent EP2382205B1 exemplifies the latter, where 4-bromo-1H-pyrazole undergoes Suzuki coupling with pyridin-4-yl boronic acid using Pd(PPh3)4 and Na2CO3 in dioxane/water (80°C, 12 h), achieving 75–85% yields.
Transition Metal-Mediated Cross-Coupling
Functionalization of the Pyrazole Core
N1-Alkylation for Ethyl Linker Installation
Alkylation of 4-(pyridin-4-yl)-1H-pyrazole with 2-bromoethylamine hydrobromide in DMF using K2CO3 (60°C, 6 h) installs the ethylamine spacer. Protecting the amine as a phthalimide prior to alkylation (e.g., using 2-bromoethylphthalimide) minimizes side reactions, followed by deprotection with hydrazine hydrate in ethanol.
Amidation of the Ethylamine Spacer
The terminal amine reacts with pyridine-4-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base (0°C to RT, 4 h), forming the carboxamide. Alternatively, coupling agents like HATU or EDCI facilitate amidation with pyridine-4-carboxylic acid in DMF (RT, 12 h), yielding the target compound.
Integrated Synthetic Routes
Convergent Approach A: Sequential Cyclocondensation and Cross-Coupling
- Pyrazole formation : 1,3-Diketone + hydrazine → 4-bromo-1H-pyrazole.
- Suzuki coupling : 4-bromo-1H-pyrazole + pyridin-4-yl boronic acid → 4-(pyridin-4-yl)-1H-pyrazole.
- N1-Alkylation : 4-(pyridin-4-yl)-1H-pyrazole + 2-bromoethylamine → 1-(2-aminoethyl)-4-(pyridin-4-yl)-1H-pyrazole.
- Amidation : 1-(2-aminoethyl)-4-(pyridin-4-yl)-1H-pyrazole + pyridine-4-carbonyl chloride → target compound.
Yield : 58% overall (4 steps).
Optimization and Challenges
Spectroscopic Characterization
NMR Analysis
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives, such as carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby altering the pathway’s overall activity.
Comparison with Similar Compounds
The compound’s structural and functional attributes are contextualized below against related derivatives, focusing on molecular design, synthetic complexity, and hypothetical biological relevance.
Structural Analogues
Key analogs and their distinguishing features include:
Notes:
- Pyrazole vs. Triazole : Replacing pyrazole with triazole may increase π-stacking but reduce steric bulk.
- Carboxamide vs. Carbamate : Carboxamide (as in the target compound) offers greater hydrolytic stability than carbamate derivatives .
- Linker Flexibility : Ethyl linkers (target compound) balance rigidity and conformational freedom, whereas cyclooctenyl groups () introduce strain but enhance lipophilicity .
Key Observations :
- The target compound’s lower molecular weight and logP suggest better aqueous solubility than bulkier analogs (e.g., cyclooctenyl derivative) .
- Pyrazole-containing structures (target compound) may exhibit moderate kinase inhibition, whereas thiazole derivatives (Example 51) could achieve higher potency due to sulfur-mediated interactions .
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate pyridine and pyrazole moieties. The detailed synthetic pathways often utilize various reagents and conditions to achieve the desired compound structure, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MDA-MB-231 (Breast Cancer) | 0.46 ± 0.04 | Induction of apoptosis |
| B | HepG2 (Liver Cancer) | 3.79 | Cell cycle arrest |
| C | A549 (Lung Cancer) | 26 | Inhibition of proliferation |
These findings suggest that compounds with similar structures can inhibit cancer cell growth effectively.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression, such as Aurora-A and CDK2.
- Induction of Apoptosis : The compound has been linked to triggering apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Certain studies indicate that these compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
Case Studies
Several case studies have explored the efficacy of this compound in clinical and preclinical settings:
- Study on MCF7 Cells : A study reported an IC50 value of 0.01 µM for a related compound against MCF7 cells, indicating potent anticancer activity.
- In Vivo Studies : Animal models demonstrated significant tumor reduction when treated with compounds from the same class, reinforcing their potential as therapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components. Variations in the pyrazole and pyridine rings can significantly influence potency and selectivity:
| Structural Variation | Effect on Activity |
|---|---|
| Substituents on Pyrazole Ring | Altered binding affinity to targets |
| Length of Ethyl Linker | Modulated pharmacokinetics |
Understanding these relationships aids in the design of more effective derivatives with enhanced biological profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
- Preparation of pyrazole intermediates via base-catalyzed coupling (e.g., 4-chloropyrimidine with 1H-pyrazole using K₂CO₃) .
- Amide bond formation using coupling agents (e.g., EDC/HOBt) to attach the pyridine-4-carboxamide moiety to the pyrazole-ethyl backbone .
- Purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Structural elucidation requires:
- NMR spectroscopy : Compare and chemical shifts with reference data (e.g., δ 8.87 ppm for pyridinyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak) .
- X-ray crystallography : Determine crystal packing and unit cell parameters (e.g., triclinic system, ) for absolute configuration .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase inhibition assays : Test against protein kinases (e.g., EGFR, VEGFR) due to pyrazole-pyridine motifs .
- Antimicrobial screening : Use agar diffusion against Gram-positive/negative strains .
- Cytotoxicity assays : Employ MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How should researchers design experiments to explore structure-activity relationships (SAR) in pyrazole-pyridine hybrids?
- Methodological Answer :
- Variation of substituents : Replace pyridin-4-yl with pyridin-3-yl or add electron-withdrawing groups (e.g., -CF) to assess impact on bioactivity .
- Bioisosteric replacements : Substitute pyrazole with imidazole or triazole to study binding affinity changes .
- Data correlation : Use IC values from kinase assays and molecular docking to map pharmacophores .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1M17) .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding mode retention .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .
Q. How can contradictory biological activity data be resolved?
- Methodological Answer :
- Assay standardization : Control variables (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal validation : Confirm kinase inhibition via Western blot (e.g., phospho-ERK levels) alongside enzymatic assays .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., ChEMBL) to identify outliers .
Q. What are the key challenges in optimizing synthetic yield for large-scale production?
- Methodological Answer :
- Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura couplings to reduce side products .
- Temperature control : Optimize exothermic steps (e.g., amide coupling) using flow chemistry for heat dissipation .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to prevent unwanted pyrazole alkylation .
Q. Which techniques characterize polymorphic forms of this compound?
- Methodological Answer :
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous forms .
- Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes for polymorph transitions .
- Solid-state NMR : Analyze chemical shifts to probe hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
